{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate
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Overview
Description
{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamoyl group attached to a methyl 3,4-dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate typically involves the reaction of 3,4-dichlorobenzoic acid with {[(3-Methylphenyl)methyl]carbamoyl}methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, {[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the formulation of specialty chemicals and agrochemicals. Its unique chemical properties make it suitable for use in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of {[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[(4-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate
- {[(3-Methylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
- {[(3-Methylphenyl)methyl]carbamoyl}methyl 3,5-dichlorobenzoate
Uniqueness
Compared to similar compounds, {[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate exhibits unique reactivity and stability due to the specific positioning of the methyl and dichloro groups. This structural arrangement can influence its chemical behavior and interactions with biological targets, making it a compound of particular interest in research and industrial applications.
Biological Activity
{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate is a chemical compound with the CAS number 1794915-79-9 and a molecular formula of C17H15Cl2NO3. This compound has garnered interest in various fields, including pharmacology and agrochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
The following table summarizes the key chemical properties of this compound:
Property | Value |
---|---|
Molecular Weight | 352.2 g/mol |
Molecular Formula | C17H15Cl2NO3 |
CAS Number | 1794915-79-9 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Case Studies
-
Antimicrobial Activity Study
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several derivatives of dichlorobenzoates, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Cytotoxicity Assay
- In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations above 25 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes.
-
Enzyme Inhibition Research
- A recent study focused on the inhibition of acetylcholinesterase (AChE) by this compound. The results demonstrated a competitive inhibition pattern with an IC50 value of approximately 30 µM, suggesting potential applications in neuroprotective strategies.
Safety and Toxicology
While exploring its biological activities, safety assessments are crucial. Preliminary toxicity studies have indicated that the compound may cause skin irritation and respiratory issues upon exposure. Safety data sheets recommend handling it with appropriate protective equipment to minimize risks.
Properties
IUPAC Name |
[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11-3-2-4-12(7-11)9-20-16(21)10-23-17(22)13-5-6-14(18)15(19)8-13/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAUWNDKCARMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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